molecular formula C9H4BrClO3 B12044553 8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one

8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B12044553
M. Wt: 275.48 g/mol
InChI Key: ZLDIAJQXMMRMPC-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one is a synthetic compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine, chlorine, and hydroxyl groups in its structure makes it a unique molecule with specific chemical properties.

Preparation Methods

The synthesis of 8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenol derivatives with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the benzopyran ring .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of alternative catalysts, solvents, and reaction temperatures to achieve the desired product efficiently .

Chemical Reactions Analysis

8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-4-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways, leading to the observed therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H4BrClO3

Molecular Weight

275.48 g/mol

IUPAC Name

8-bromo-6-chloro-4-hydroxychromen-2-one

InChI

InChI=1S/C9H4BrClO3/c10-6-2-4(11)1-5-7(12)3-8(13)14-9(5)6/h1-3,12H

InChI Key

ZLDIAJQXMMRMPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=O)O2)O)Br)Cl

Origin of Product

United States

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